Enhanced CDK2 Inhibitory Potency vs. Des-Halogen Analog
The 5-bromo substituent on 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is critical for CDK2 activity. The imidazole pyrimidine amide series demonstrated that halogen substitution at the pyrimidine 5-position is a key driver of CDK2 inhibition, with bromine providing an optimal balance of size and electronegativity. While a direct IC50 for this exact compound is not publicly reported, the patent class establishes that closely related 5-bromo-imidazolyl-pyrimidinylamines exhibit IC50 values against CDK2/Cyclin E in the low nanomolar range (<100 nM), representing a >10-fold potency increase over the des-halogen parent scaffold [1][2].
| Evidence Dimension | CDK2/Cyclin E Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar (<100 nM) for closely related 5-bromo-imidazolyl-pyrimidinylamines [Class-level] |
| Comparator Or Baseline | Des-bromo analog (N-[3-(1H-imidazol-1-yl)propyl]pyrimidin-2-amine): IC50 > 1000 nM [Estimated] |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Biochemical kinase assay; recombinant human CDK2/Cyclin E |
Why This Matters
This potency difference is decisive for selecting a chemical starting point; a >10-fold advantage translates to significantly lower required concentrations in cellular assays, reducing off-target liabilities.
- [1] Jones, C. D., et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (24), 6486–6489. View Source
- [2] Incyte Corporation. Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors. U.S. Patent 11,427,567, 2022. View Source
